molecular formula C17H14N4O2S B11607964 2-(allylthio)-7-amino-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

2-(allylthio)-7-amino-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11607964
M. Wt: 338.4 g/mol
InChI Key: NLRDBOCNKMTXSD-UHFFFAOYSA-N
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Description

7-AMINO-4-OXO-5-PHENYL-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex heterocyclic compound. It features a pyrano[2,3-d]pyrimidine core, which is a fused ring system combining pyran and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-4-OXO-5-PHENYL-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes, malononitrile, and thiourea in the presence of a base, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

7-AMINO-4-OXO-5-PHENYL-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

7-AMINO-4-OXO-5-PHENYL-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-AMINO-4-OXO-5-PHENYL-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the prop-2-en-1-ylsulfanyl group in 7-AMINO-4-OXO-5-PHENYL-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE distinguishes it from other similar compounds. This group can influence the compound’s reactivity and biological activity, making it a unique candidate for further research.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

7-amino-4-oxo-5-phenyl-2-prop-2-enylsulfanyl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C17H14N4O2S/c1-2-8-24-17-20-15(22)13-12(10-6-4-3-5-7-10)11(9-18)14(19)23-16(13)21-17/h2-7,12H,1,8,19H2,(H,20,21,22)

InChI Key

NLRDBOCNKMTXSD-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1

solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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